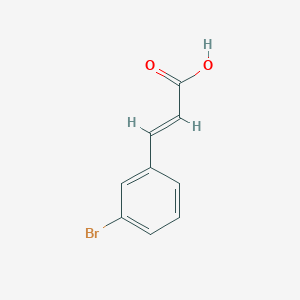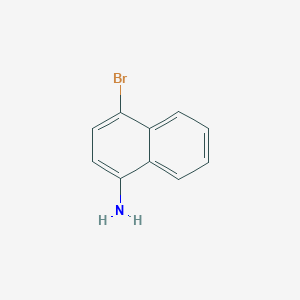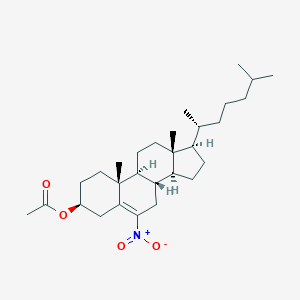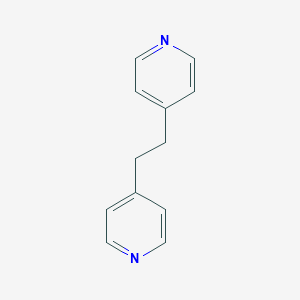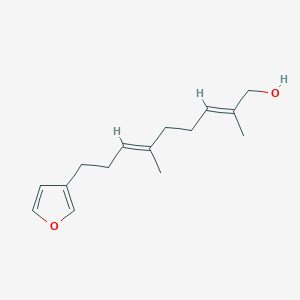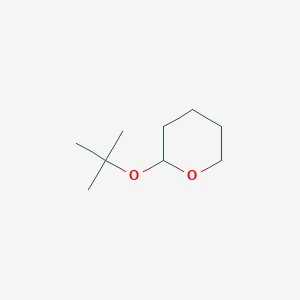
2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a tetrahydropyran derivative that has been synthesized using different methods, including the Diels-Alder reaction and ring-closing metathesis.
Mechanism Of Action
The mechanism of action of 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been suggested that this compound may induce apoptosis in cancer cells, leading to their death.
Biochemical And Physiological Effects
Studies have shown that 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- has various biochemical and physiological effects. For instance, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases, such as arthritis. Additionally, this compound has been shown to have anti-cancer properties, which may be useful in the development of new cancer therapies.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- in lab experiments is its ease of synthesis. This compound can be synthesized using different methods, which makes it readily available for use in various experiments. Additionally, this compound has unique properties that make it useful in the development of new materials and drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound may be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are various future directions for the use of 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- in scientific research. One potential direction is the development of new materials, such as polymers and liquid crystals, using this compound. Another potential direction is the use of this compound in drug discovery, where it may be useful in the development of new anti-inflammatory and anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- can be achieved using different methods. One of the most common methods is the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. In this case, the diene used is 2,5-dimethylfuran, and the dienophile is ethyl vinyl ether. The reaction occurs under high pressure and high temperature, resulting in the formation of the desired product. Another method used for the synthesis of 2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- is ring-closing metathesis, which involves the reaction between a diene and a metal catalyst.
Scientific Research Applications
2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- has various scientific research applications due to its unique properties. One of the primary applications of this compound is in the field of organic synthesis, where it is used as a building block for the synthesis of other compounds. Additionally, this compound has been used in the development of new materials, such as polymers and liquid crystals. It has also been studied for its potential use in drug discovery, where it has shown promising results as an anti-inflammatory and anti-cancer agent.
properties
CAS RN |
1927-69-1 |
|---|---|
Product Name |
2H-Pyran, 2-(1,1-dimethylethoxy)tetrahydro- |
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]oxane |
InChI |
InChI=1S/C9H18O2/c1-9(2,3)11-8-6-4-5-7-10-8/h8H,4-7H2,1-3H3 |
InChI Key |
AYAWLXGRAAEWED-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1CCCCO1 |
Canonical SMILES |
CC(C)(C)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



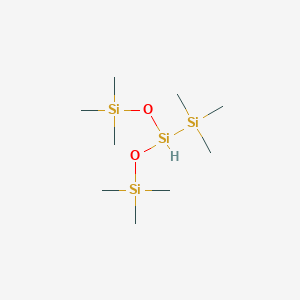
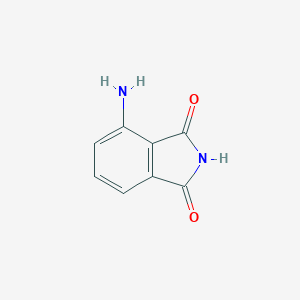
![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B167266.png)
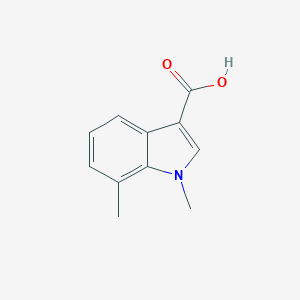
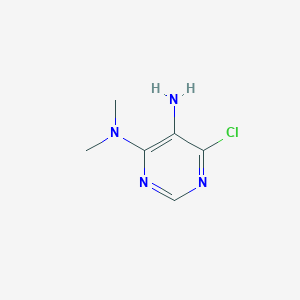
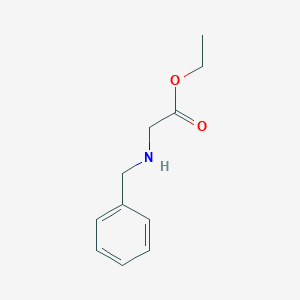
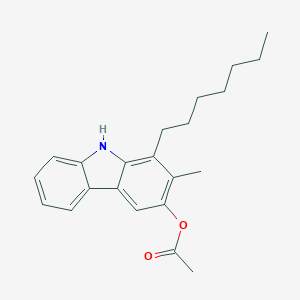
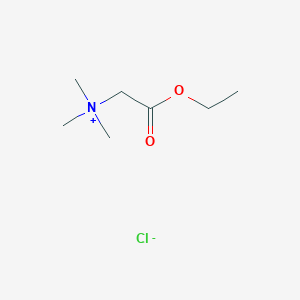
![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
